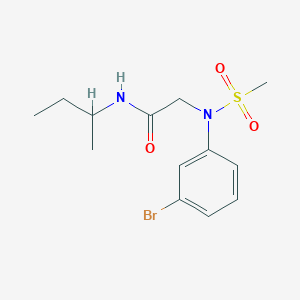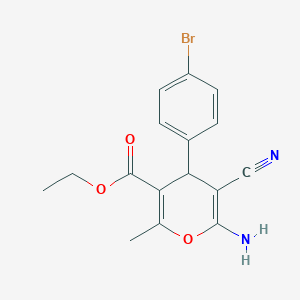![molecular formula C18H16ClN3O B5037878 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol](/img/structure/B5037878.png)
3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective inhibitor of a protein kinase called checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response pathway.
Mécanisme D'action
3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol is a protein kinase that is activated in response to DNA damage. It phosphorylates several downstream targets, including CDC25A, which is involved in the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression. Inhibition of 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol by 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol leads to the accumulation of DNA damage and activation of the DNA damage response pathway, resulting in cell cycle arrest and increased sensitivity to DNA-damaging agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol have been extensively studied in preclinical models. Inhibition of 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol by this compound leads to increased DNA damage, cell cycle arrest, and apoptosis in cancer cells. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in various cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol in lab experiments is its selectivity for 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol. This compound has minimal off-target effects, making it a valuable tool for studying the role of 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol in the DNA damage response pathway. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol. One of the areas of interest is the development of more potent and selective 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the potential of this compound in combination with other DNA-damaging agents in cancer therapy. Finally, the role of 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol in other cellular processes, such as DNA replication and repair, should be explored to gain a better understanding of its biological functions.
In conclusion, 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol is a promising compound with potential applications in cancer therapy. Its selective inhibition of 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. Further research is needed to explore the full potential of this compound in cancer therapy and other areas of biological research.
Méthodes De Synthèse
The synthesis of 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol involves several steps. One of the commonly used methods involves the reaction of 4-chloro-2-nitroaniline with 2-(1H-imidazol-1-yl)benzoic acid to form 2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazole-1-carboxylic acid. This intermediate is then converted to the final product by reacting with 3-chloropropan-1-ol in the presence of a suitable base.
Applications De Recherche Scientifique
The selective inhibition of 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol by 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol has potential applications in cancer therapy. 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol plays a critical role in the DNA damage response pathway, which is commonly disrupted in cancer cells. Inhibition of 3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiotherapy, leading to increased cell death. Therefore, this compound has been studied extensively as a potential chemosensitizer in cancer therapy.
Propriétés
IUPAC Name |
3-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-14-8-6-13(7-9-14)17-12-22-16-5-2-1-4-15(16)20-18(22)21(17)10-3-11-23/h1-2,4-9,12,23H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTAIZGIOQXANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(N3CCCO)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5785640 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(methylthio)propyl]propanamide](/img/structure/B5037796.png)

![3-(3-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5037806.png)
![tetramethyl 6'-benzoyl-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5037816.png)

![{2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5037828.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5037832.png)
![diethyl {2-[2-(mesityloxy)ethoxy]ethyl}malonate](/img/structure/B5037846.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5037855.png)
![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5037866.png)

![(2E)-N-ethyl-3-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5037883.png)
![N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5037897.png)
![2-[(2-fluorobenzoyl)amino]-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5037898.png)